molecular formula C64H100N20O22 B1628033 Ingap (104-118) CAS No. 353273-97-9

Ingap (104-118)

Cat. No. B1628033
CAS RN: 353273-97-9
M. Wt: 1501.6 g/mol
InChI Key: WMUIYURBHSELFV-NZODMTSUSA-N
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Description

Ingap (104-118) is a useful research compound. Its molecular formula is C64H100N20O22 and its molecular weight is 1501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ingap (104-118) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ingap (104-118) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

353273-97-9

Product Name

Ingap (104-118)

Molecular Formula

C64H100N20O22

Molecular Weight

1501.6 g/mol

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C64H100N20O22/c1-8-32(6)51(66)60(101)71-24-47(89)74-36(15-30(2)3)55(96)77-38(18-35-22-68-29-73-35)56(97)79-41(20-50(92)93)63(104)84-14-10-12-45(84)59(100)81-42(26-85)57(98)76-37(17-34-21-67-28-72-34)53(94)70-25-49(91)82-52(33(7)87)61(102)80-40(16-31(4)5)62(103)83-13-9-11-44(83)58(99)78-39(19-46(65)88)54(95)69-23-48(90)75-43(27-86)64(105)106/h21-22,28-33,36-45,51-52,85-87H,8-20,23-27,66H2,1-7H3,(H2,65,88)(H,67,72)(H,68,73)(H,69,95)(H,70,94)(H,71,101)(H,74,89)(H,75,90)(H,76,98)(H,77,96)(H,78,99)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-/m0/s1

InChI Key

WMUIYURBHSELFV-NZODMTSUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

sequence

IGLHDPSHGTLPNGS

Origin of Product

United States

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